3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
Tfmps are known to exhibit their biological activities through their unique physicochemical properties, which are attributed to the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmps are known to influence various biochemical pathways due to their unique physicochemical properties .
Result of Action
Tfmps are known to exhibit various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
It’s known that the compound should be handled in a well-ventilated area, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a brominated pyrazole derivative with a trifluoromethylated pyridine derivative in the presence of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the Suzuki–Miyaura coupling reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Such as boronic acids or esters, which are essential for the transmetalation step in the coupling reaction.
Major Products
The major products formed from these reactions are typically more complex heterocyclic compounds that retain the trifluoromethyl group, which is valuable for enhancing biological activity .
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features and biological activity.
Agrochemicals: The compound is explored for its potential use in crop protection products.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
3-Bromo-5-(trifluoromethyl)pyridine: Another brominated trifluoromethyl pyridine derivative with similar applications.
Uniqueness
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine ring, which can lead to distinct biological activities and chemical reactivity compared to other trifluoromethylated pyridine derivatives .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-1-2-4(7(9,10)11)12-6(3)14-13-5/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNYSLMVYDTJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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